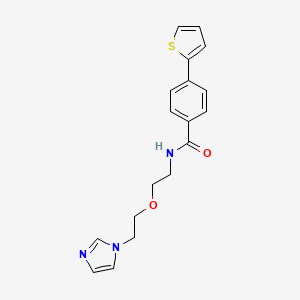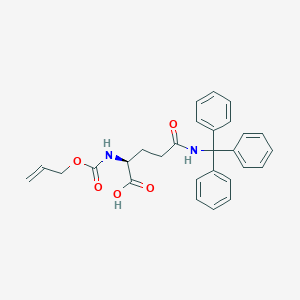
Aloc-Gln(Trt)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aloc-Gln(Trt)-OH, also known as allyloxycarbonyl-glutamine(trityl)-hydroxide, is a protected amino acid derivative used in peptide synthesis. The compound features an allyloxycarbonyl (Aloc) protecting group on the amino group and a trityl (Trt) protecting group on the side chain amide of glutamine. These protecting groups are crucial in preventing unwanted side reactions during peptide synthesis, allowing for the selective deprotection and subsequent coupling of amino acids.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Aloc-Gln(Trt)-OH typically involves the protection of the amino and side chain amide groups of glutamine. The process begins with the protection of the amino group using the allyloxycarbonyl (Aloc) group. This is achieved by reacting glutamine with allyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Next, the side chain amide group is protected using the trityl (Trt) group. This step involves the reaction of the intermediate product with trityl chloride in the presence of a base such as pyridine. The reaction is typically conducted at room temperature in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reactions are carefully monitored and controlled to maintain the integrity of the protecting groups and the overall quality of the product.
化学反应分析
Types of Reactions
Aloc-Gln(Trt)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The removal of protecting groups under specific conditions.
Coupling Reactions: The formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection of Aloc Group: The allyloxycarbonyl group can be removed using palladium-catalyzed hydrogenation in the presence of a nucleophile such as morpholine.
Deprotection of Trt Group: The trityl group can be removed using acidic conditions, typically with trifluoroacetic acid in the presence of scavengers like water or triisopropylsilane.
Coupling Reactions: The coupling of this compound with other amino acids is facilitated by coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Major Products Formed
The major products formed from these reactions include deprotected glutamine derivatives and peptide chains with specific sequences, depending on the amino acids used in the coupling reactions.
科学研究应用
Aloc-Gln(Trt)-OH is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate relationships.
Medicine: Utilized in the development of peptide-based therapeutics and diagnostic agents.
Industry: Applied in the production of peptide-based materials and bioconjugates for various industrial applications.
作用机制
The mechanism of action of Aloc-Gln(Trt)-OH primarily involves its role as a protected amino acid derivative in peptide synthesis. The protecting groups (Aloc and Trt) prevent unwanted side reactions during the synthesis process, allowing for the selective deprotection and coupling of amino acids. The molecular targets and pathways involved include the specific enzymes and reagents used in the deprotection and coupling reactions.
相似化合物的比较
Similar Compounds
Boc-Gln(Trt)-OH: Features a tert-butyloxycarbonyl (Boc) protecting group instead of Aloc.
Fmoc-Gln(Trt)-OH: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Aloc.
Cbz-Gln(Trt)-OH: Features a benzyloxycarbonyl (Cbz) protecting group instead of Aloc.
Uniqueness
Aloc-Gln(Trt)-OH is unique due to the presence of the allyloxycarbonyl (Aloc) protecting group, which offers specific advantages in terms of selectivity and ease of removal under mild conditions. This makes it particularly useful in the synthesis of peptides that require orthogonal protection strategies.
属性
IUPAC Name |
(2S)-5-oxo-2-(prop-2-enoxycarbonylamino)-5-(tritylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O5/c1-2-20-35-27(34)29-24(26(32)33)18-19-25(31)30-28(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h2-17,24H,1,18-20H2,(H,29,34)(H,30,31)(H,32,33)/t24-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAJHWGKAMNYRM-DEOSSOPVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N[C@@H](CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(3-chlorophenyl)sulfanyl]-2-{[(4-methylphenyl)methyl]sulfanyl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B2506827.png)
![3-(4-Fluorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2506828.png)
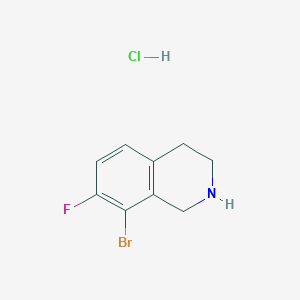
![3,6-diethyl 2-[2-(thiophen-2-yl)quinoline-4-amido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2506832.png)
![3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2506836.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B2506838.png)
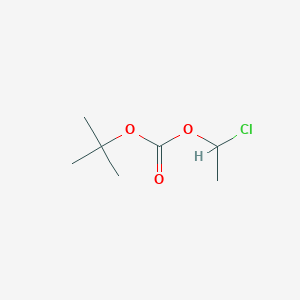
![N'-(2-ethylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide](/img/structure/B2506840.png)
![(1s,3s)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2506842.png)
![3-Aminofuro[2,3-b]pyridine-2-carboxamide](/img/structure/B2506844.png)
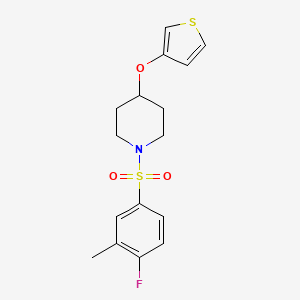
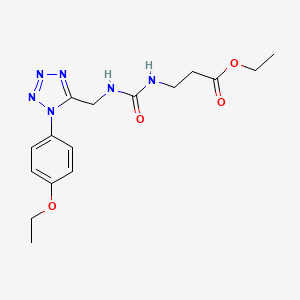
![3-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2506848.png)
